Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate
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Overview
Description
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentene, featuring a hydroxymethyl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methyl 1-(carboxymethyl)cyclopent-3-ene-1-carboxylate.
Reduction: Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopent-3-ene-1-carboxylate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Methyl 1-cyclopentene-1-carboxylate: Similar structure but without the hydroxymethyl group, limiting its applications in biological systems.
Uniqueness
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3,9H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYGJGMDDALOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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